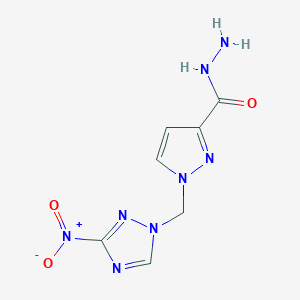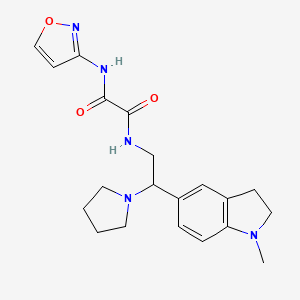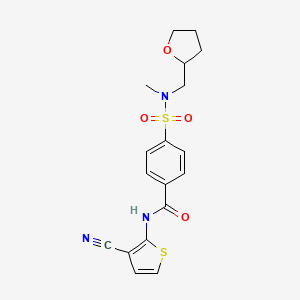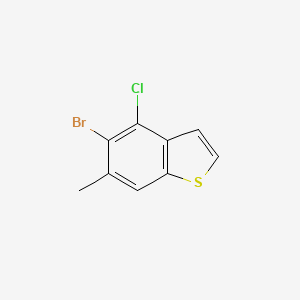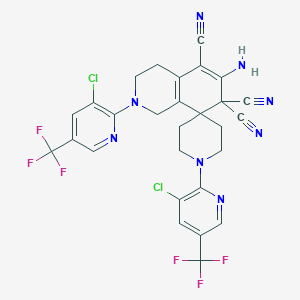
1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer is a useful research compound. Its molecular formula is C28H20Cl2F6N8 and its molecular weight is 653.41. The purity is usually 95%.
BenchChem offers high-quality 1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Interaction
- Crystallography of Fluazinam : The compound fluazinam, with a similar trifluoromethyl and chloro group arrangement, was analyzed through crystallography. The study detailed the dihedral angle between the pyridine and benzene ring planes and discussed how molecules link into dimers and chains, forming a three-dimensional network through hydrogen bonds and various contacts, indicating its potential application in understanding molecular interactions in solid states (Jeon et al., 2013).
Insecticide and Fungicide Applications
- Pyridine Ring in Pesticide Discovery : A compound containing a pyridine ring, similar to the query compound, was investigated for its insecticidal activity. The study emphasizes the importance of the pyridine moiety in the discovery of new pesticides, suggesting potential agricultural applications (Liu et al., 2006).
Material Science and Organic Synthesis
- Synthesis of Multifullerene Derivatives : Research into the acylation of fulleropyrrolidine and the synthesis of its derivatives highlights complex organic synthesis pathways that could be analogous to or inspire methods for synthesizing or modifying the compound . These pathways play a crucial role in the development of new materials and molecular architectures (Zhang et al., 2002).
Pharmaceutical Applications
- Aurora Kinase Inhibitor : A compound designed to inhibit Aurora A kinase, containing structural elements like a piperidine moiety and halogenated aromatic groups, suggests potential pharmaceutical applications, particularly in cancer treatment. The study underscores the significance of such compounds in therapeutic applications (ヘンリー,ジェームズ, 2006).
Chemical Synthesis and Modification Techniques
- Azirine Strategy for Pyrrole Synthesis : The use of azirine for synthesizing trifluoromethyl-substituted aminopyrroles demonstrates advanced organic synthesis techniques that could potentially be applied to modify or derive new compounds from the one , indicating a methodological approach to chemical synthesis (Khlebnikov et al., 2018).
Eigenschaften
IUPAC Name |
6-amino-1',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3,4-dihydro-1H-isoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2F6N8/c29-20-7-15(27(31,32)33)10-41-23(20)43-5-2-25(3-6-43)19-12-44(24-21(30)8-16(11-42-24)28(34,35)36)4-1-17(19)18(9-37)22(40)26(25,13-38)14-39/h7-8,10-11H,1-6,12,40H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSZQKWTXXUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(C(C23CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)(C#N)C#N)N)C#N)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2F6N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441424.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2441426.png)
![Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2441427.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazin-2-one](/img/structure/B2441428.png)

![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)
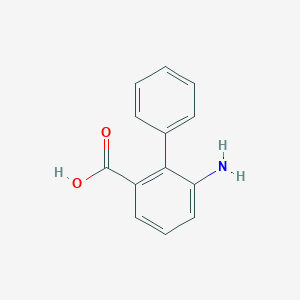
![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)

